tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate: is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of azabicycloheptane, a bicyclic structure that contains nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate typically involves the reaction of azabicycloheptane derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary based on the nucleophile used but can include azides, thiols, or other substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[221]heptan-2-yl]carbamate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays and structural biology studies.
Medicine
In medicine, tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is investigated for its potential therapeutic properties. It is being explored as a precursor for developing drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In the case of receptor interactions, it can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
- tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride
Uniqueness
tert-Butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl group also enhances its stability and solubility, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOIERVHIUDCX-YIZRAAEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2CC[C@H]1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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